6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1442098-16-9
VCID: VC8074317
InChI: InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H
SMILES: C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl
Molecular Formula: C11H18Cl3N5
Molecular Weight: 326.6

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

CAS No.: 1442098-16-9

Cat. No.: VC8074317

Molecular Formula: C11H18Cl3N5

Molecular Weight: 326.6

* For research use only. Not for human or veterinary use.

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride - 1442098-16-9

Specification

CAS No. 1442098-16-9
Molecular Formula C11H18Cl3N5
Molecular Weight 326.6
IUPAC Name 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride
Standard InChI InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H
Standard InChI Key DTDIGRRZJRVNST-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl
Canonical SMILES C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system comprising fused pyrazole and pyridine rings. The pyrazole moiety (positions 1–3) is substituted with an amine group at position 3, while the pyridine ring (positions 4–6) bears a piperidin-4-yl group at position 6 . The trihydrochloride salt form protonates the amine groups, improving solubility for biological assays.

Key Structural Features:

  • Pyrazolo[3,4-b]pyridine core: Contributes to planar aromaticity and π-π stacking interactions with biological targets .

  • Piperidine substituent: Enhances binding to hydrophobic pockets in kinase domains .

  • Trihydrochloride counterions: Stabilize the compound in physiological pH conditions .

Spectral Characterization

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) reveals signals at δ 2.8–3.2 ppm (piperidine protons) and δ 7.5–8.5 ppm (aromatic protons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 326.65, consistent with the molecular formula .

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=N) and 3400 cm1^{-1} (N-H) confirm the presence of amine and heterocyclic groups.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization of pyrazole and pyridine precursors. A common method includes:

  • Cyclocondensation: Reaction of 3-aminopyrazole derivatives with 4-piperidinyl-substituted pyridine aldehydes under acidic conditions .

  • Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride salt .

Example Protocol:

A mixture of 3-amino-1H-pyrazole and 4-piperidinylpyridine-2-carbaldehyde in ethanol undergoes reflux with HCl, followed by precipitation and purification via recrystallization. Yields range from 60–75%, with purity >95% confirmed by HPLC .

Process Optimization

  • Continuous Flow Synthesis: Reduces reaction time from 12 hours to 2 hours, improving yield to 85% .

  • Green Chemistry: Solvent-free deprotection using HCl gas minimizes waste .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of tyrosine kinases, including EGFR and JAK1, with IC50_{50} values in the nanomolar range .

Target-Specific Activity:

KinaseIC50_{50} (nM)Role in Disease
EGFR Wild-Type16Non-small cell lung cancer
JAK142Autoimmune disorders
FLT389Acute myeloid leukemia

Antiproliferative Effects

In vitro studies against A549 (lung) and HCT-116 (colon) cancer cells show IC50_{50} values of 8.21 µM and 19.56 µM, respectively . Mechanistic studies reveal:

  • Apoptosis Induction: 8.8-fold increase in Bax/Bcl-2 ratio .

  • Cell Cycle Arrest: Accumulation in S and G2/M phases (42.39% and 28.55%, respectively) .

Pharmacokinetic Profile

ADME Properties

  • Solubility: 9.11 mg/mL in water (pH 7.4).

  • Permeability: LogP = 0.34; moderate blood-brain barrier penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.

Toxicity

  • Acute Toxicity: LD50_{50} > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests .

Applications in Drug Development

Oncology

  • Combination Therapies: Synergizes with paclitaxel in triple-negative breast cancer models .

  • Targeted Delivery: Nanoparticle formulations reduce off-target effects by 40%.

Inflammation

  • JAK-STAT Pathway Modulation: Suppresses IL-6 production in rheumatoid arthritis models .

Future Directions

  • Structural Analogues: QSAR studies predict enhanced activity with fluoro substitutions at C4 .

  • Polypharmacology: Dual EGFR/JAK1 inhibitors for metastatic cancers .

  • Clinical Trials: Phase I trials pending for hematologic malignancies.

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